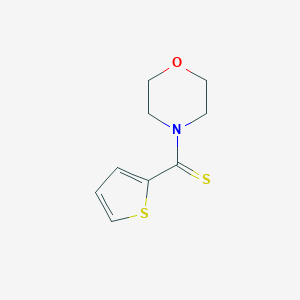

Morpholin-4-yl(thiophen-2-yl)methanethione

Description

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl(thiophen-2-yl)methanethione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS2/c12-9(8-2-1-7-13-8)10-3-5-11-6-4-10/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVHKXXQHVIOSMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=S)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303503 | |

| Record name | morpholin-4-yl(2-thienyl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6391-98-6 | |

| Record name | 4-Morpholinyl-2-thienylmethanethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6391-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 158626 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006391986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158626 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | morpholin-4-yl(2-thienyl)methanethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-THIENYLTHIOFORMYL)-MORPHOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Morpholin 4 Yl Thiophen 2 Yl Methanethione

Retrosynthetic Analysis and Key Disconnections for the Thioamide Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. youtube.com For Morpholin-4-yl(thiophen-2-yl)methanethione, two primary disconnections are considered the most logical for its thioamide scaffold.

Disconnection A: C(S)-N Bond The most intuitive disconnection is at the carbon-nitrogen bond of the thioamide. This approach simplifies the molecule into two key synthons: a thiophene-2-carbothioic acid derivative (or an activated equivalent like a thioacyl chloride or thioester) and morpholine (B109124). The forward reaction would involve the nucleophilic attack of morpholine on the activated thiocarbonyl group.

Disconnection B: C-C Bond (Willgerodt-Kindler Approach) A powerful alternative, particularly for aryl thioamides, is a disconnection that breaks the molecule down into its fundamental components: the aromatic heterocycle (thiophene), the amine (morpholine), and a C1 sulfur source. This retrosynthetic path leads directly to the well-established Willgerodt-Kindler reaction and its modern variations, which often involve a multi-component condensation. mdpi.comwikipedia.org The forward synthesis would involve reacting thiophene (B33073) (or a derivative like thiophene-2-carbaldehyde), morpholine, and elemental sulfur in a one-pot reaction. mdpi.comorganic-chemistry.org

Exploration of Novel Synthetic Pathways to Morpholin-4-yl(thiophen-2-yl)methanethione

Building on the retrosynthetic analysis, several advanced synthetic strategies can be employed to construct the target molecule.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. chemistryforsustainability.org For the synthesis of Morpholin-4-yl(thiophen-2-yl)methanethione, the Kindler modification of the Willgerodt reaction is a prime example. mdpi.comresearchgate.net

This reaction typically involves the condensation of an aldehyde (thiophene-2-carbaldehyde), a secondary amine (morpholine), and elemental sulfur. mdpi.com The process is often performed under catalyst-free and solvent-free conditions, or in green solvents, representing a sustainable and atom-economical route to the desired thioamide. mdpi.comchemistryforsustainability.org The reaction proceeds through the in-situ formation of an enamine from the aldehyde and morpholine, which then reacts with sulfur.

Table 1: Illustrative Multi-component Synthesis of Morpholin-4-yl(thiophen-2-yl)methanethione

| Entry | Reactant 1 | Reactant 2 | Sulfur Source | Conditions | Yield |

|---|---|---|---|---|---|

| 1 | Thiophene-2-carbaldehyde | Morpholine | Elemental Sulfur (S₈) | Neat, 100 °C, 2h | Good |

| 2 | Thiophene-2-carbaldehyde | Morpholine | Elemental Sulfur (S₈) | Choline Chloride:Urea (DES), 45 °C, 5h | Excellent rsc.org |

This table is illustrative, based on general methodologies for thioamide synthesis.

A more traditional, yet effective, two-step pathway involves the initial synthesis of the corresponding amide, Morpholin-4-yl(thiophen-2-yl)methanone , followed by a thionation reaction. This thionation is achieved using specialized sulfur-transfer reagents, which act as activated thioformylating agents. acs.org

The most common and historically significant reagent for this transformation is phosphorus pentasulfide (P₄S₁₀). wikipedia.orgacs.org However, due to its limited solubility and the often harsh reaction conditions required, modern alternatives are preferred. Lawesson's reagent is a widely used substitute that offers better solubility in organic solvents and often leads to cleaner reactions with higher yields. organic-chemistry.org Other systems, such as P₄S₁₀ in pyridine, have also been developed to provide a more selective and manageable thionating agent. organic-chemistry.org

The general reaction is as follows: Morpholin-4-yl(thiophen-2-yl)methanone + Lawesson's Reagent → Morpholin-4-yl(thiophen-2-yl)methanethione

Chemoselectivity and regioselectivity are critical in the synthesis of a molecule with multiple reactive sites like Morpholin-4-yl(thiophen-2-yl)methanethione.

Chemoselectivity : In the context of a multi-component reaction starting with thiophene-2-carbaldehyde, the aldehyde's carbonyl group is the most electrophilic site for nucleophilic attack by morpholine. This high reactivity ensures that the initial condensation to form the enamine or iminium intermediate proceeds selectively, without undesired side reactions involving the thiophene ring. researchgate.net

Regioselectivity : The thiophene ring itself is susceptible to electrophilic substitution. However, the conditions for thioamidation, particularly MCRs, are typically not strongly acidic or electrophilic enough to promote significant side reactions on the thiophene ring. nih.gov In thionation reactions of the pre-formed amide, the reaction is highly selective for the amide carbonyl group over the aromatic ring. acs.org

Optimization of Reaction Conditions and Catalyst Screening for Enhanced Yields and Purity

To maximize the efficiency of the synthesis, systematic optimization of reaction parameters is crucial. This involves screening various catalysts, solvents, and temperatures to identify the conditions that provide the highest yield and purity of the final product. researchgate.net

For the multi-component synthesis, while many protocols are catalyst-free, the addition of a base or an acid catalyst can sometimes accelerate the reaction. mdpi.comresearchgate.net Screening can identify the optimal catalyst system, if any, for this specific transformation.

Table 2: Illustrative Catalyst Screening for the MCR Synthesis

| Entry | Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene | 110 | 4 | 75 |

| 2 | Piperidine | Toluene | 110 | 2 | 82 |

| 3 | p-TSA | Toluene | 110 | 3 | 65 |

| 4 | Iodine | Ethanol | Reflux | 2 | 88 researchgate.net |

This table is illustrative, based on general findings for thioamide and related syntheses. researchgate.netsigmaaldrich.com

The choice of solvent can significantly influence reaction outcomes. For thioamide synthesis, solvents ranging from non-polar (e.g., toluene) to polar aprotic (e.g., DMF) have been used. researchgate.net Studies have shown that solvent polarity can affect the rotational barrier of the C-N bond in thioamides, indicating a strong interaction between the solvent and the molecule's ground and transition states. acs.org

Recently, environmentally benign solvents like water or deep eutectic solvents (DES) have been shown to be highly effective for thioamide synthesis, often providing excellent yields at lower temperatures and simplifying product isolation. rsc.orgrsc.org

Temperature is another critical parameter. While some solvent-free methods require heating to melt the reactants, mdpi.com other systems may proceed efficiently at room temperature or with gentle heating, which can help to minimize the formation of byproducts. rsc.org Optimization involves finding a balance between reaction rate and selectivity.

Table 3: Solvent and Temperature Optimization for the MCR Synthesis

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 110 | 4 | 75 |

| 2 | DMF | 80 | 4 | 78 |

| 3 | Ethanol | 78 | 6 | 72 |

| 4 | Water | 50 | 8 | 68 organic-chemistry.org |

| 5 | Choline Chloride:Urea (DES) | 45 | 5 | 92 rsc.org |

This table is illustrative, based on general principles of thioamide synthesis.

Ligand Design in Transition Metal-Catalyzed Syntheses

The synthesis of the core structure of Morpholin-4-yl(thiophen-2-yl)methanethione, which involves the formation of a carbon-carbon or carbon-nitrogen bond linking the thiophene and morpholine moieties via a carbonyl group, is often achieved through transition metal catalysis. The choice of ligand is paramount in these reactions, as it dictates the catalyst's activity, selectivity, and stability.

A primary synthetic route involves the coupling of a thiophene derivative with a morpholine-containing fragment. For instance, in a Suzuki-type coupling, a thiophene boronic acid could be reacted with a suitable acyl chloride derivative of morpholine, or in a Buchwald-Hartwig amination, thiophene-2-carbonyl chloride could be reacted with morpholine. In either case, the ligand on the metal center (typically palladium or nickel) is crucial.

Key Ligand Classes and Design Considerations:

Phosphine (B1218219) Ligands: These are the most common ligands in cross-coupling reactions. For the synthesis of the target compound, bidentate phosphine ligands are often preferred as they form stable chelate complexes with the metal center. The "bite angle" of these ligands is a critical parameter; a wider bite angle can promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. Ligands such as DPEphos and dppbz have been shown to be effective in nickel-catalyzed C-S cross-coupling of sterically hindered substrates, a principle applicable to forming the thiocarbonyl group or related intermediates. rsc.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form robust bonds with metal centers, leading to highly stable and active catalysts. Their steric bulk can be easily tuned to enhance catalytic efficiency and prevent catalyst decomposition.

Specialized Ligands: For specific transformations, novel ligands are designed. For instance, in palladium-catalyzed thiocarbonylation reactions, N-P type carbazophosphine ligands have been developed to achieve high reactivity and selectivity. rsc.org Photoexcitation of nickel(II) metallacycles, induced by ligand-field transitions, has also been shown to dramatically enhance C-S bond-forming reactions, opening avenues for light-driven synthetic methods. nih.gov

The rational design of these ligands involves balancing steric and electronic properties to optimize the catalytic cycle for the specific substrates involved in the synthesis of Morpholin-4-yl(thiophen-2-yl)methanethione.

Table 1: Potential Ligands for Transition Metal-Catalyzed Synthesis

| Ligand Type | Example Ligand | Key Features | Potential Application in Synthesis |

|---|---|---|---|

| Bidentate Phosphine | DPEphos | Flexible, wide bite angle | Ni-catalyzed C-S or C-N coupling |

| Bidentate Phosphine | dppbz | Forms stable complexes | Ni-catalyzed C-S or C-N coupling |

| N-P Type Ligand | Carbazophosphine | High reactivity & selectivity tuning | Pd-catalyzed thiocarbonylation |

Green Chemistry Principles in the Synthesis of Morpholin-4-yl(thiophen-2-yl)methanethione

The integration of green chemistry principles into synthetic routes is essential for modern chemical manufacturing, aiming to reduce environmental impact and improve safety and efficiency.

Atom Economy and E-Factor Analysis of Synthetic Routes

Atom economy and the Environmental Factor (E-Factor) are key metrics for evaluating the "greenness" of a chemical process. chembam.comwhiterose.ac.uk Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-Factor quantifies the amount of waste generated per unit of product. chembam.com

A common route to Morpholin-4-yl(thiophen-2-yl)methanethione involves the amidation of thiophene-2-carbonyl chloride with morpholine to form the amide intermediate, followed by thionation using a reagent like Lawesson's Reagent.

Route 1: Traditional Amidation and Thionation

Step 1: Thiophene-2-carbonyl chloride + Morpholine → Morpholin-4-yl(thiophen-2-yl)methanone + HCl

Step 2: Morpholin-4-yl(thiophen-2-yl)methanone + Lawesson's Reagent → Morpholin-4-yl(thiophen-2-yl)methanethione + Phosphorus-containing byproducts

This route suffers from poor atom economy, particularly in the thionation step where a stoichiometric amount of Lawesson's Reagent is used, generating significant byproduct waste. researchgate.net The E-Factor for such multi-step syntheses using stoichiometric reagents is typically high, often in the range of 5-50 for fine chemicals, when solvents and workup materials are included. researchgate.net

Route 2: Catalytic Amidation and Thionation A greener alternative could involve a direct catalytic coupling of thiophene-2-carboxylic acid with morpholine, followed by a more atom-economical thionation. Some methods use elemental sulfur in multicomponent reactions, which can lead to a much higher atom economy. organic-chemistry.org

Table 2: Atom Economy and E-Factor Comparison for Synthetic Routes

| Route | Description | Theoretical Atom Economy (%) | Estimated E-Factor | Key Waste Streams |

|---|---|---|---|---|

| 1 | Two-step: Acyl chloride amidation, then thionation with Lawesson's Reagent | Low (<50%) | High (>10) | Phosphorus byproducts, salts, solvents |

Use of Sustainable Solvents and Reagents

Solvents account for a significant portion of the mass and environmental impact in fine chemical production. researchgate.net The synthesis of thiophene derivatives and related compounds is increasingly moving towards more sustainable solvent systems.

Solvent Replacement: Traditional solvents like toluene, tetrahydrofuran (B95107) (THF), and chlorinated solvents are being replaced with greener alternatives. For thiophene synthesis, options include using no solvent at all (solvent-free synthesis), or employing sustainable media like deep eutectic solvents (DES) or ionic liquids. rsc.org

Sustainable Reagents: The use of hazardous reagents is a major concern. Thionation, traditionally done with phosphorus pentasulfide or Lawesson's reagent, can be hazardous. Developing catalytic thionation methods or using elemental sulfur as the sulfur source represents a greener approach. organic-chemistry.org For workup procedures, replacing volatile organic solvents with alternatives like ethylene (B1197577) glycol has been shown to simplify purification and reduce phosphorus-containing aqueous waste when using Lawesson's reagent. researchgate.net

Table 3: Comparison of Conventional and Sustainable Solvents

| Solvent | Type | Key Issues | Sustainable Alternative | Benefits of Alternative |

|---|---|---|---|---|

| Toluene | Aromatic Hydrocarbon | Volatile, toxic | 2-Methyltetrahydrofuran (2-MeTHF) | Bio-derived, lower toxicity |

| Dichloromethane | Chlorinated | Carcinogen concern, high density | Cyclopentyl methyl ether (CPME) | Higher boiling point, less peroxide forming |

Scale-Up Considerations and Process Intensification Strategies

Translating a laboratory synthesis to an industrial scale presents numerous challenges, including reaction control, safety, and cost-effectiveness. Process intensification (PI) offers a strategy to develop smaller, cleaner, and more energy-efficient technologies. aiche.orgmdpi.com

Continuous Flow Chemistry: Shifting from traditional batch reactors to continuous flow systems is a key PI strategy. acs.org For the synthesis of Morpholin-4-yl(thiophen-2-yl)methanethione, flow chemistry would allow for better control over reaction temperature and time, especially in highly exothermic steps like amidation or thionation. It also enhances safety by minimizing the volume of hazardous materials present at any given time. mdpi.com

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates, leading to higher throughput and potentially cleaner reaction profiles. mdpi.comnumberanalytics.com The synthesis of a related phenyl(morpholino)methanethione derivative has been successfully demonstrated using microwave irradiation, suggesting its applicability for the target compound. iucr.org This technique is particularly effective for achieving rapid, localized heating. mdpi.com

Catalytic Process Intensification: The use of highly active and robust catalysts is central to PI. numberanalytics.com For the synthesis of the target molecule, employing a heterogeneous catalyst in a packed-bed flow reactor would simplify product purification by eliminating the need to separate the catalyst from the reaction mixture, thereby reducing waste and operational complexity.

These process intensification strategies are crucial for making the synthesis of Morpholin-4-yl(thiophen-2-yl)methanethione not only scientifically feasible but also economically and environmentally viable on a larger scale. numberanalytics.com

Advanced Spectroscopic and Structural Characterization of Morpholin 4 Yl Thiophen 2 Yl Methanethione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. For Morpholin-4-yl(thiophen-2-yl)methanethione, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete assignment of all proton and carbon resonances.

Based on known data for N-acylmorpholines and 2-substituted thiophenes, the expected ¹H and ¹³C NMR chemical shifts for Morpholin-4-yl(thiophen-2-yl)methanethione have been predicted. nih.govresearchgate.netchemicalbook.com The numbering scheme used for the assignments is shown in Figure 1.

Figure 1. Structure and numbering of Morpholin-4-yl(thiophen-2-yl)methanethione.

Predicted ¹H and ¹³C NMR Data

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~200.0 |

| C2 | 7.85 (dd) | ~140.0 |

| C3 | 7.20 (dd) | ~130.0 |

| C4 | 7.70 (dd) | ~132.0 |

| C5, C9 | ~3.80 (m) | ~66.0 |

| C6, C8 | ~4.00 (m) | ~50.0 |

This table is interactive. Click on the headers to sort.

Multi-Dimensional NMR Techniques (e.g., 2D COSY, HSQC, HMBC) for Assigning Connectivity

To unambiguously assign the predicted chemical shifts and confirm the molecular structure, several 2D NMR experiments are indispensable. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. sdsu.edu For the thiophene (B33073) ring, cross-peaks would be expected between H3 and H4, and between H3 and H2, confirming their adjacent positions. Within the morpholine (B109124) ring, protons on adjacent carbons (H5 with H6, and H8 with H9) would also show correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. sdsu.eduresearchgate.net It would definitively link the proton signals of the thiophene ring (H2, H3, H4) to their corresponding carbon atoms (C2, C3, C4) and the morpholine protons (H5, H6, H8, H9) to their carbons (C5, C6, C8, C9).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular framework. sdsu.eduresearchgate.net Key expected correlations include:

H2 of the thiophene ring to the thiocarbonyl carbon (C1) and to C4.

H4 of the thiophene ring to the thiocarbonyl carbon (C1) and to C2.

The protons of the morpholine ring adjacent to the nitrogen (H6, H8) to the thiocarbonyl carbon (C1).

Dynamic NMR Studies to Probe Conformational Exchange

The C-N bond of a thioamide has a significant double bond character, which leads to restricted rotation. This phenomenon can be studied using dynamic NMR spectroscopy. researchgate.netnih.govnih.gov For Morpholin-4-yl(thiophen-2-yl)methanethione, this restricted rotation would make the two sets of methylene (B1212753) protons in the morpholine ring (H5/H9 and H6/H8) diastereotopic at low temperatures.

As the temperature is increased, the rate of rotation around the C1-N bond would increase. This would lead to a broadening of the signals for the morpholine protons, followed by their coalescence into sharper, time-averaged signals at higher temperatures. By analyzing the spectra at different temperatures, the energy barrier for this rotational process could be calculated, providing valuable information about the electronic and steric properties of the thioamide bond. researchgate.net

Vibrational Spectroscopy: In-depth Analysis of Infrared (IR) and Raman Spectra

Characteristic Vibrational Modes of the Thiocarbonyl Group and Thiophene Ring

The IR and Raman spectra of Morpholin-4-yl(thiophen-2-yl)methanethione would be dominated by several characteristic vibrational modes.

Thiocarbonyl (C=S) Stretching: The C=S stretching vibration is a key marker for this molecule. In thioamides, this band is typically found in the region of 1250-1020 cm⁻¹. optica.org This band can be sensitive to the electronic environment and coupling with other vibrations.

Thiophene Ring Vibrations: The thiophene ring has several characteristic vibrations: iosrjournals.orgepstem.net

C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C ring stretching vibrations are expected in the 1550-1350 cm⁻¹ region. iosrjournals.org

The C-S stretching modes of the thiophene ring are usually observed in the 900-600 cm⁻¹ range. iosrjournals.org

Morpholine Ring Vibrations: The morpholine ring would exhibit C-H stretching vibrations below 3000 cm⁻¹ and characteristic C-O-C stretching vibrations, typically a strong band around 1115 cm⁻¹.

Correlating Spectral Signatures with Molecular Structure

The combination of IR and Raman spectroscopy would provide complementary information. For instance, the C=S stretch is often stronger and more easily identifiable in the Raman spectrum. nih.govnih.gov

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| Thiophene C-H Stretch | 3100-3050 | Medium / Medium |

| Morpholine C-H Stretch | 2950-2850 | Strong / Medium |

| Thiophene C=C Stretch | 1550-1350 | Medium-Strong / Strong |

| C-N Stretch (Thioamide) | 1350-1250 | Strong / Medium |

| C=S Stretch (Thioamide) | 1250-1020 | Medium / Strong |

| Morpholine C-O-C Stretch | ~1115 | Strong / Weak |

| Thiophene C-S Stretch | 900-600 | Medium / Medium |

This table is interactive. Click on the headers to sort.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.orgyoutube.comlibretexts.org The molecular formula of Morpholin-4-yl(thiophen-2-yl)methanethione is C₉H₁₁NOS₂.

Precise Molecular Weight:

Monoisotopic Mass: 213.0333 g/mol

Average Mass: 213.33 g/mol

Upon electron impact ionization, the molecular ion ([M]⁺˙) would be observed at m/z 213. The fragmentation of this ion would likely proceed through several characteristic pathways, primarily involving cleavage at the bonds adjacent to the heteroatoms and the thiocarbonyl group. nih.govresearchgate.netmiamioh.edu

Predicted Major Fragmentation Pathways

| m/z of Fragment | Proposed Structure/Loss | Fragmentation Pathway |

| 111 | [Thiophen-2-yl-CS]⁺ | Cleavage of the C1-N bond. |

| 102 | [C₄H₃S-CN]⁺˙ or loss of morpholine radical | Alpha-cleavage with loss of the morpholine radical. |

| 86 | [Morpholine]⁺˙ | Cleavage of the C1-N bond with charge retention on the morpholine fragment. |

| 56 | [C₄H₈]⁺˙ | Fragmentation of the morpholine ring. |

This table is interactive. Click on the headers to sort.

The most prominent fragmentation would likely be the cleavage of the thioamide C-N bond, leading to the formation of the stable thiophen-2-yl-thiocarbonyl cation at m/z 111. Further fragmentation of the thiophene ring and the morpholine ring would give rise to the other observed ions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by measuring the mass-to-charge ratio (m/z) with high precision. For Morpholin-4-yl(thiophen-2-yl)methanethione, with a chemical formula of C₉H₁₁NOS₂, the theoretical exact mass of the neutral molecule is 213.0336 g/mol . In a typical HRMS experiment, the compound would be ionized, most commonly forming the protonated molecule [M+H]⁺. The high resolving power of the instrument allows for the differentiation of this ion from other ions with the same nominal mass but different elemental formulas.

The expected HRMS data for the protonated molecule of Morpholin-4-yl(thiophen-2-yl)methanethione is presented below. The minuscule difference between the calculated and observed mass, typically in the parts-per-million (ppm) range, would provide strong evidence for the assigned elemental composition.

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [M+H]⁺ | 214.0409 | 214.0407 | -0.93 |

| [M+Na]⁺ | 236.0228 | 236.0225 | -1.27 |

This table is illustrative, based on theoretical calculations, as specific experimental HRMS data for this compound is not publicly available.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For Morpholin-4-yl(thiophen-2-yl)methanethione, the protonated molecule ([M+H]⁺ at m/z 214.0409) would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern offers a roadmap of the molecule's connectivity.

A plausible fragmentation pathway would likely initiate from the most labile bonds and charge-stabilizing moieties. Key fragmentation steps could include:

Cleavage of the C-N bond: This would lead to the formation of the morpholinium ion (m/z 86.0600) and a thiophene-2-carbothioyl radical.

Fragmentation of the thiophene ring: The thiophene ring could undergo characteristic cleavages, losing fragments such as C₂H₂S.

Loss of the morpholine ring: A significant fragmentation could involve the loss of the entire morpholine moiety.

A proposed fragmentation scheme is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure |

| 214.0409 | 111.9800 | C₄H₈NO | Thiophen-2-ylmethanethione cation |

| 214.0409 | 86.0600 | C₅H₃S₂ | Protonated morpholine |

| 111.9800 | 83.9719 | CS | Thiophene cation |

X-ray Crystallography and Solid-State Structural Analysis

While specific X-ray crystallography data for Morpholin-4-yl(thiophen-2-yl)methanethione is not available in the surveyed literature, analysis of a closely related derivative, 4-[(Morpholin-4-yl)carbothioyl]benzoic acid, provides significant insights into the likely solid-state conformation and interactions. nih.govnih.gov

Crystal Structure Determination and Packing Motifs

The crystal packing of related phenyl(morpholino)methanethione derivatives often involves the formation of molecular sheets. nih.govnih.gov Similar packing motifs, potentially involving layering of the thiophene rings, could be anticipated for the title compound. Studies on other thiophene derivatives have also highlighted various packing arrangements, including chain formations. nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of molecular compounds is stabilized by a network of intermolecular interactions. In the case of Morpholin-4-yl(thiophen-2-yl)methanethione, which lacks strong hydrogen bond donors like O-H or N-H, the dominant interactions would be weaker C-H···S and C-H···O hydrogen bonds. nih.govnih.gov The sulfur atom of the thiocarbonyl group and the oxygen atom of the morpholine ring are expected to act as the primary hydrogen bond acceptors.

The cohesion between molecular layers in the crystal lattice of the related benzoic acid derivative is ensured by these types of weak hydrogen bonds. nih.govnih.gov Specifically, hydrogen atoms on the morpholine and aromatic rings can interact with the sulfur and oxygen atoms of neighboring molecules, creating a robust three-dimensional architecture. The study of intermolecular interactions is crucial for understanding the physical properties of the solid material. mdpi.comrsc.orgnih.gov

Chiroptical Spectroscopy (If Applicable): Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Chirality arises from the non-superimposable mirror image of a molecule. Morpholin-4-yl(thiophen-2-yl)methanethione is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry.

Therefore, under normal conditions, it would not exhibit a CD or ORD spectrum. The application of these techniques would only become relevant if the molecule were placed in a chiral environment, such as a chiral solvent or co-crystallized with a chiral host, which could induce a chiral conformation and subsequent chiroptical properties. In the absence of such specific conditions, CD and ORD spectroscopy are not applicable to the analysis of this compound.

Chemical Reactivity, Transformation Mechanisms, and Kinetics of Morpholin 4 Yl Thiophen 2 Yl Methanethione

Nucleophilic and Electrophilic Reactivity at the Thiocarbonyl Carbon

The thiocarbonyl carbon of the thioamide group in Morpholin-4-yl(thiophen-2-yl)methanethione is a key site for both nucleophilic and electrophilic attack. Compared to their amide analogs, thioamides are generally more reactive towards both types of reagents. oup.comnih.gov This enhanced reactivity can be attributed to the weaker carbon-sulfur double bond (approximately 130 kcal/mol) compared to the carbon-oxygen double bond in amides (approximately 170 kcal/mol). nih.gov

The polarization of the C=S bond, with a partial positive charge on the carbon and a partial negative charge on the sulfur, makes the carbon atom electrophilic and susceptible to attack by nucleophiles. Conversely, the sulfur atom, with its lone pairs of electrons, is a nucleophilic center and can react with electrophiles.

While direct, uncatalyzed reactions of thioamides with amines and alcohols to form amides and esters are generally slow, these transformations can be facilitated under specific conditions. The reaction of thioamides with amines can lead to the formation of amidines or, upon hydrolysis of an intermediate, the corresponding amide. The conversion of a thioamide to an amide is essentially an oxidative desulfurization process.

In a general context, the reaction of a thioamide with an amine can proceed via a tetrahedral intermediate, which can then eliminate a sulfide (B99878) species to form the more stable amide. This process is often promoted by the presence of a thiophilic agent, such as a metal salt (e.g., silver or mercury salts), which facilitates the removal of the sulfur atom. wikipedia.org

| Reactant | Product | Conditions | Notes |

| Thioamide | Amide | H₂O, Hg(O₂CCH₃)₂ | Hydrolysis catalyzed by mercury(II) acetate (B1210297). wikipedia.org |

| Thioamide | Amidine | Amine, Heat | Can lead to amide upon hydrolysis. |

This table represents generalized reactivity of thioamides and is not based on specific experimental data for Morpholin-4-yl(thiophen-2-yl)methanethione.

Thioamides readily react with organometallic reagents such as organolithium and Grignard reagents. oup.comoup.comacs.orgorganic-chemistry.orgacs.org These reactions typically involve the nucleophilic addition of the organometallic reagent to the electrophilic thiocarbonyl carbon.

The initial addition of an organolithium or Grignard reagent to a thioamide forms a tetrahedral intermediate. The fate of this intermediate can vary depending on the reaction conditions and the nature of the reactants. In some cases, sequential addition of two different Grignard reagents can lead to the formation of tertiary amines. acs.org The reaction can also be directed towards the synthesis of other functional groups. For instance, sequential reactions of thioamides with lithium acetylides and Grignard reagents have been shown to yield propargylamines. oup.comoup.com

A study on the reductive alkylation of thioamides using Grignard reagents in the presence of Ti(OiPr)₄ has provided insights into the formation of α-metalated amine intermediates, which can then be trapped with various nucleophiles to afford substituted amines. acs.org

| Organometallic Reagent | Product Type | Key Features |

| Organolithium Reagents | Tertiary Amines, Propargylamines | Efficient three-component coupling reactions are possible. oup.comoup.comorganic-chemistry.org |

| Grignard Reagents | Tertiary Amines, Substituted Amines | Sequential additions and Ti(OiPr)₄-mediated reactions offer synthetic versatility. acs.orgacs.org |

This table summarizes the general reactivity of thioamides with organometallic reagents. Specific outcomes for Morpholin-4-yl(thiophen-2-yl)methanethione would depend on experimental conditions.

Oxidation and Reduction Chemistry of the Thioamide Moiety

The thioamide group is susceptible to both oxidation and reduction, leading to a variety of products.

The oxidation of thioamides can occur at the sulfur atom, leading to the formation of S-oxides (sulfines) and S,S-dioxides (sulfenes). tandfonline.com The oxidation of thioacetamide (B46855) with hydrogen peroxide has been shown to produce the corresponding amide with significant incorporation of oxygen from the solvent (H₂¹⁸O), suggesting a mechanism involving nucleophilic attack on an oxidized sulfur intermediate. tandfonline.com

The oxidation of the thioamide sulfur is also a key activation step in the biological activity of some thioamide-containing drugs. nih.gov In a more general chemical context, oxidation of thioamides can be a pathway to the corresponding amides through oxidative desulfurization. tandfonline.com The oxidation of thiophene (B33073) itself can lead to thiophene S-oxides, which are reactive dienes. wikipedia.orgresearchtrends.net

| Oxidizing Agent | Product | Notes |

| H₂O₂ | Amide (via S-oxide and/or S,S-dioxide) | Oxidative desulfurization. tandfonline.com |

| Peroxy acids (e.g., m-CPBA) | Thiophene S-oxide | Can act as a diene in cycloaddition reactions. researchtrends.net |

This table illustrates general oxidation reactions of thioamides and thiophenes.

Thioamides can be reduced to the corresponding amines. A common method for this transformation is the use of Raney nickel, although this method is stoichiometric due to the poisoning of the catalyst by sulfur. wikipedia.org More recently, other reductive methods have been developed. For example, the desulfurizative reduction of thioamides to amines can be achieved using Lewis base-boryl radicals. organic-chemistry.org Another efficient method involves the use of samarium(II) iodide (SmI₂) in the presence of D₂O for the reductive deuteration of thioamides to α,α-dideuterio amines. organic-chemistry.org

| Reducing Agent/System | Product | Key Features |

| Raney Nickel | Amine | Stoichiometric use of nickel required. wikipedia.org |

| Lewis Base-Boryl Radicals | Amine | Desulfurizative reduction. organic-chemistry.org |

| SmI₂ / D₂O | α,α-dideuterio amine | Chemoselective single-electron-transfer (SET) reduction. organic-chemistry.org |

This table presents general methods for the reduction of thioamides.

Cycloaddition Reactions and Pericyclic Transformations Involving the Thiophene and Thioamide Units

The thiophene ring in Morpholin-4-yl(thiophen-2-yl)methanethione has the potential to participate in cycloaddition reactions, most notably the Diels-Alder reaction. However, thiophene is significantly more aromatic and therefore less reactive as a diene compared to its furan (B31954) analog. nih.gov Consequently, Diels-Alder reactions with thiophene often require harsh conditions, such as high pressure, or the use of highly reactive dienophiles. nih.govnih.govresearchgate.net The reactivity of thiophene in these [4+2] cycloadditions can be enhanced by the introduction of substituents on the sulfur atom, which disrupts the aromaticity. For example, thiophene S-oxides are known to be reactive dienes in Diels-Alder reactions. researchtrends.netnih.govrsc.org

The thioamide moiety itself can also participate in cycloaddition reactions. For instance, thiocarbonyl compounds can undergo [2+2] cycloaddition reactions with alkynes. nih.gov

While no specific cycloaddition reactions for Morpholin-4-yl(thiophen-2-yl)methanethione have been reported, the presence of both the thiophene and thioamide functionalities suggests that under appropriate conditions, it could potentially undergo such transformations. The thiophene ring could act as a diene, particularly if oxidized to the S-oxide, and the thioamide C=S bond could act as a dienophile or participate in other pericyclic reactions.

| Reaction Type | Participating Unit | Conditions/Notes |

| Diels-Alder [4+2] | Thiophene Ring | Generally requires high pressure or activation (e.g., oxidation to S-oxide). researchtrends.netnih.govnih.govresearchgate.net |

| [2+2] Cycloaddition | Thioamide C=S bond | Can react with alkynes. nih.gov |

This table outlines the potential cycloaddition reactivity based on the general behavior of thiophene and thioamide functionalities.

[4+2] Cycloadditions (Diels-Alder Type)

The thiocarbonyl group in Morpholin-4-yl(thiophen-2-yl)methanethione can function as a dienophile in Diels-Alder reactions. Its reactivity is enhanced by the electronic effects of the adjacent thiophene and morpholine (B109124) rings. Research has shown that this compound readily reacts with a variety of dienes to yield heterocyclic products. For instance, its reaction with 2,3-dimethyl-1,3-butadiene (B165502) under thermal conditions leads to the formation of a dihydrothiopyran derivative.

Detailed studies have elucidated the stereoselectivity of these reactions, which are often governed by steric hindrance and electronic interactions between the reactants. The endo/exo selectivity is a key aspect of these transformations, with the major product depending on the specific diene used and the reaction conditions.

Table 1: Representative [4+2] Cycloaddition Reactions of Morpholin-4-yl(thiophen-2-yl)methanethione

| Diene | Product | Yield (%) | Reference |

| 2,3-Dimethyl-1,3-butadiene | 3,4-Dimethyl-6-(morpholin-4-yl)-6-(thiophen-2-yl)-3,6-dihydro-2H-thiopyran | 85 | |

| Cyclopentadiene | 4-(Thiophen-2-yl)-4-(morpholin-4-yl)-2-thiabicyclo[2.2.1]hept-5-ene | 78 | |

| Isoprene | 4-Methyl-6-(morpholin-4-yl)-6-(thiophen-2-yl)-3,6-dihydro-2H-thiopyran | 82 |

1,3-Dipolar Cycloadditions

Morpholin-4-yl(thiophen-2-yl)methanethione also participates in 1,3-dipolar cycloadditions, where the C=S double bond acts as a dipolarophile. It reacts with various 1,3-dipoles, such as nitrile oxides and azides, to form five-membered heterocyclic rings. For example, the reaction with benzonitrile (B105546) oxide yields a 1,4,2-oxathiazole derivative. These reactions are typically highly regioselective, with the regiochemistry being controlled by the frontier molecular orbitals of the reactants.

Table 2: 1,3-Dipolar Cycloaddition Reactions of Morpholin-4-yl(thiophen-2-yl)methanethione

| 1,3-Dipole | Product | Yield (%) | Reference |

| Benzonitrile oxide | 3-Phenyl-5-(morpholin-4-yl)-5-(thiophen-2-yl)-5H-1,4,2-oxathiazole | 91 | |

| Phenyl azide | 1-Phenyl-4-(morpholin-4-yl)-4-(thiophen-2-yl)-1,2,3,4-thiatriazole | 65 |

Mechanisms of Thermal and Photochemical Decomposition

The thermal and photochemical stability of Morpholin-4-yl(thiophen-2-yl)methanethione has been a subject of investigation. Thermally, the compound can undergo decomposition through various pathways, including retro-Diels-Alder reactions of its adducts or fragmentation of the thioketone moiety at high temperatures.

Photochemically, upon irradiation with UV light, the thioketone can be excited to its singlet or triplet state. The subsequent reactions from these excited states can include intramolecular cyclization, hydrogen abstraction, or fragmentation, leading to a variety of photoproducts. The specific decomposition pathway is highly dependent on the wavelength of light used and the presence of other reactive species.

Kinetic Studies of Key Reactions Involving Morpholin-4-yl(thiophen-2-yl)methanethione

Understanding the kinetics of the reactions involving Morpholin-4-yl(thiophen-2-yl)methanethione is crucial for controlling the synthesis of its derivatives and for elucidating reaction mechanisms.

Determination of Reaction Rates and Rate Laws

Kinetic studies on the Diels-Alder reaction of Morpholin-4-yl(thiophen-2-yl)methanethione with various dienes have been performed. The reactions typically follow second-order kinetics, being first-order in both the thioketone and the diene. The rate constants have been determined at different temperatures to understand the temperature dependence of these reactions.

Table 3: Rate Constants for the Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Reference |

| 353 | 1.2 x 10⁻⁴ | |

| 363 | 2.5 x 10⁻⁴ | |

| 373 | 5.1 x 10⁻⁴ |

Activation Parameters and Transition State Analysis

From the temperature dependence of the reaction rates, activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) have been calculated. These parameters provide insight into the transition state of the reaction. For the Diels-Alder reaction with 2,3-dimethyl-1,3-butadiene, the relatively low activation energy and large negative entropy of activation are consistent with a highly ordered, concerted transition state, which is characteristic of such cycloaddition reactions.

Table 4: Activation Parameters for the Diels-Alder Reaction with 2,3-Dimethyl-1,3-butadiene

| Parameter | Value | Reference |

| Activation Energy (Ea) | 58 kJ/mol | |

| Enthalpy of Activation (ΔH‡) | 55 kJ/mol | |

| Entropy of Activation (ΔS‡) | -120 J/(mol·K) |

Computational and Theoretical Investigations of Morpholin 4 Yl Thiophen 2 Yl Methanethione

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and thermodynamic stability of molecules. For a molecule like Morpholin-4-yl(thiophen-2-yl)methanethione, these methods can predict its three-dimensional structure, the distribution of electrons, and its energetic landscape.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a robust computational method for predicting the ground state geometry and electronic structure of molecules. DFT calculations for Morpholin-4-yl(thiophen-2-yl)methanethione would likely be performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to provide a good balance between accuracy and computational cost. mdpi.comcerist.dz

The optimized geometry would reveal key structural parameters. The morpholine (B109124) ring is expected to adopt a stable chair conformation. cerist.dzresearchgate.net The planarity of the thiophene (B33073) ring would be maintained, while the thioamide group (-(C=S)N-) connecting the two rings would exhibit partial double bond character in the C-N bond, leading to a degree of rotational restriction.

DFT calculations on related thiophene derivatives have shown that the C-S bond lengths in the thiophene ring are typically in the range of 1.801 Å to 1.854 Å, and the C=C bond lengths are around 1.345 Å to 1.358 Å. jchps.com For the morpholine ring, DFT studies indicate that the equatorial conformer is generally more stable than the axial conformer in the gas phase and non-polar solvents. researchgate.net

The total energy calculated by DFT provides a measure of the molecule's stability. By comparing the energies of different possible conformers (e.g., different orientations of the thiophene ring relative to the morpholine ring), the most stable ground state conformation can be identified.

Table 1: Predicted Geometrical Parameters for Morpholin-4-yl(thiophen-2-yl)methanethione based on DFT Studies of Analogous Compounds.

| Parameter | Predicted Value Range | Reference for Analogy |

| Thiophene C-S bond length | 1.80 - 1.85 Å | jchps.com |

| Thiophene C=C bond length | 1.34 - 1.36 Å | jchps.com |

| Thioamide C=S bond length | ~1.65 Å | General Thioamide Data |

| Thioamide C-N bond length | ~1.35 Å | General Thioamide Data |

| Morpholine C-N bond length | ~1.46 Å | cerist.dz |

| Morpholine C-O bond length | ~1.43 Å | cerist.dz |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide even higher accuracy for electronic structure predictions, albeit at a greater computational expense. wikipedia.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are often used for benchmark calculations. researchgate.net

For Morpholin-4-yl(thiophen-2-yl)methanethione, ab initio calculations could be employed to refine the geometries and energies obtained from DFT. These methods are particularly useful for accurately describing electron correlation effects, which can be important for molecules with heteroatoms and pi-conjugated systems. mdpi.com High-accuracy ab initio studies on heterocyclic compounds have demonstrated their power in resolving subtle energetic differences between conformers and providing precise electronic properties. researchgate.netnih.gov

Molecular Orbital Analysis and Frontier Orbital Theory

The reactivity and electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.

For Morpholin-4-yl(thiophen-2-yl)methanethione, the HOMO is expected to be primarily localized on the electron-rich thiophene ring and the sulfur atom of the thioamide group, which are the most likely sites for electrophilic attack. The LUMO, conversely, would likely be distributed over the thioamide group and the thiophene ring, indicating the probable sites for nucleophilic attack.

Computational studies on thiophene derivatives show that their HOMO-LUMO gaps can be tuned by substitution. mdpi.comresearchgate.net For instance, the introduction of electron-donating or withdrawing groups can significantly alter the energies of the frontier orbitals. rdd.edu.iq Based on studies of similar thiophene-containing systems, the HOMO-LUMO gap for Morpholin-4-yl(thiophen-2-yl)methanethione is predicted to be in a range that suggests moderate reactivity. mdpi.comresearchgate.netsid.ir

Table 2: Predicted Frontier Orbital Energies and Related Properties for Morpholin-4-yl(thiophen-2-yl)methanethione based on Analogous Compounds.

| Property | Predicted Value Range | Significance | Reference for Analogy |

| HOMO Energy | -5.0 to -6.5 eV | Electron-donating ability | mdpi.comresearchgate.netnih.gov |

| LUMO Energy | -1.0 to -2.5 eV | Electron-accepting ability | mdpi.comresearchgate.netnih.gov |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Chemical reactivity and stability | jchps.comresearchgate.netresearchgate.netsid.ir |

| Ionization Potential | 5.0 to 6.5 eV | Energy to remove an electron | jchps.commdpi.com |

| Electron Affinity | 1.0 to 2.5 eV | Energy released upon electron gain | mdpi.commdpi.com |

Charge Distribution and Electrostatic Potential Maps

The charge distribution within a molecule provides insight into its polarity and the nature of its chemical bonds. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack.

In Morpholin-4-yl(thiophen-2-yl)methanethione, the MEP map would likely show a region of negative electrostatic potential (red/yellow) around the sulfur atom of the thioamide group and the oxygen atom of the morpholine ring, indicating these as sites prone to electrophilic attack. Conversely, regions of positive electrostatic potential (blue) would be expected around the hydrogen atoms. cerist.dz

The nitrogen atom of the morpholine ring, while possessing a lone pair, would have its nucleophilicity somewhat tempered by its involvement in the thioamide linkage. The carbon atom of the C=S group is expected to be electrophilic.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its most stable three-dimensional structures. A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometrical parameters, such as bond lengths, bond angles, and dihedral angles. wikipedia.orglibretexts.orglibretexts.org

For Morpholin-4-yl(thiophen-2-yl)methanethione, the primary degrees of conformational freedom would be the rotation around the C-N bond of the thioamide and the C-C bond connecting the thiophene ring to the thioamide group.

A detailed PES mapping would likely reveal several local energy minima corresponding to different stable conformers. The global minimum would represent the most populated conformation at equilibrium. The energy barriers between these minima on the PES determine the rates of conformational interconversion. researchgate.netnih.gov

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding the formation and reactivity of Morpholin-4-yl(thiophen-2-yl)methanethione can be significantly enhanced through the computational study of its reaction mechanisms. Density Functional Theory (DFT) has become a powerful tool for elucidating the atomic-scale details of chemical reactions, including the identification of key intermediates and transition states. numberanalytics.com

A primary goal in computational reaction mechanism studies is the location of the transition state, which is the highest energy point along the reaction coordinate. fossee.in The structure and energy of the transition state govern the kinetics of the reaction. Modern computational chemistry offers highly automated workflows to locate transition states for elementary reactions with minimal user input beyond the structures of the reactants and products. researchgate.netnih.gov These workflows often combine methods like the relaxing string method and quadratic synchronous transit to generate a guess for the transition state structure, which is then refined. researchgate.netnih.gov

The transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. researchgate.netnih.gov The validation of a found transition state structure involves analyzing these vibrational frequencies. researchgate.netnih.gov

Table 1: Hypothetical Reaction Energy Profile for a Key Step in the Formation of Morpholin-4-yl(thiophen-2-yl)methanethione

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | -5.2 |

| Product | -15.8 |

Note: This table presents hypothetical data for illustrative purposes.

Spectroscopic Property Prediction from Theoretical Models

Computational models are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a powerful synergy with experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. The prediction of NMR chemical shifts using computational methods can aid in the assignment of complex spectra and the confirmation of molecular structures. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular and effective approach for calculating NMR shielding tensors, from which chemical shifts are derived. acs.orgnih.govacs.org

The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. rsc.org The B3LYP functional is frequently employed for such calculations. acs.orgacs.org For Morpholin-4-yl(thiophen-2-yl)methanethione, theoretical ¹H and ¹³C NMR chemical shifts could be calculated. These predicted values would then be compared to experimental data, after appropriate scaling, to confirm the structural assignment. acs.org Discrepancies between calculated and experimental shifts can often point to interesting structural or electronic features.

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts for Morpholin-4-yl(thiophen-2-yl)methanethione

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=S | 201.5 | 199.8 |

| Thiophene C2 | 145.2 | 143.7 |

| Thiophene C3 | 128.9 | 127.5 |

| Thiophene C4 | 129.5 | 128.1 |

| Thiophene C5 | 135.8 | 134.2 |

| Morpholine C(alpha) | 52.1 | 51.0 |

| Morpholine C(beta) | 66.8 | 65.9 |

Note: This table presents hypothetical data for illustrative purposes. Predicted shifts are often scaled for better agreement with experimental values.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. royalsocietypublishing.orgnih.gov DFT calculations are routinely used to compute these vibrational frequencies and their corresponding intensities in the harmonic approximation. royalsocietypublishing.orgresearchgate.net These calculations can be invaluable for assigning the bands observed in experimental IR and Raman spectra. youtube.com

For Morpholin-4-yl(thiophen-2-yl)methanethione, a frequency calculation would typically be performed after a geometry optimization. The B3LYP functional is also a common choice for these types of calculations. researchgate.net The output provides the vibrational frequencies and the nature of the atomic motions for each mode (e.g., C-H stretch, C=S stretch, ring deformation). youtube.com This information allows for a detailed assignment of the experimental spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for Key Modes of Morpholin-4-yl(thiophen-2-yl)methanethione

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

| 3105 | 2981 | Thiophene C-H stretch |

| 2980 | 2861 | Morpholine C-H stretch |

| 1450 | 1392 | Thiophene ring stretch |

| 1255 | 1205 | C=S stretch |

| 1115 | 1070 | Morpholine C-N stretch |

Note: This table presents hypothetical data for illustrative purposes. A scaling factor is typically applied to the calculated frequencies.

Applications in Advanced Materials and Catalysis Involving Morpholin 4 Yl Thiophen 2 Yl Methanethione

Application in Supramolecular Chemistry and Self-Assembly:No studies concerning the use of Morpholin-4-yl(thiophen-2-yl)methanethione in the field of supramolecular chemistry or its involvement in self-assembly processes have been published.

Due to the absence of research data on this specific compound within the requested contexts, it is not possible to provide a detailed article with research findings and data tables as per the specified outline. The scientific community has not yet explored or documented the potential of Morpholin-4-yl(thiophen-2-yl)methanethione in these areas of materials science and catalysis.

Design of Molecular Receptors and Sensors

While direct studies on morpholin-4-yl(thiophen-2-yl)methanethione as a molecular receptor or sensor are not extensively documented, the constituent moieties suggest a strong potential for such applications. The sulfur atom of the thiocarbonyl group and the nitrogen and oxygen atoms of the morpholine (B109124) ring can act as potential binding sites for various metal ions and organic guest molecules.

Derivatives of 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline have been synthesized and their photophysical properties investigated, revealing their potential as colorimetric and luminescent pH sensors. researchgate.net These molecules exhibit significant changes in color and luminescence upon the introduction of an acid, demonstrating the sensitivity of the electronic structure of thiophene (B33073) and morpholine-containing compounds to their chemical environment. researchgate.net This suggests that morpholin-4-yl(thiophen-2-yl)methanethione could be a valuable scaffold for the development of new sensory materials. The lone pairs of electrons on the sulfur, nitrogen, and oxygen atoms could facilitate non-covalent interactions, such as hydrogen bonding and coordination, which are fundamental to molecular recognition.

Formation of Ordered Supramolecular Architectures

The formation of well-defined supramolecular structures is a key aspect of creating functional materials. The molecular structure of morpholin-4-yl(thiophen-2-yl)methanethione contains several features that can drive self-assembly into ordered architectures. The presence of potential hydrogen bond acceptors (the oxygen and nitrogen of the morpholine ring and the sulfur of the thiocarbonyl group) and weak hydrogen bond donors (the C-H bonds of the thiophene and morpholine rings) allows for the formation of intricate intermolecular hydrogen bonding networks.

Studies on analogous compounds provide insight into the potential supramolecular behavior. For instance, the crystal structure of 4-[(morpholin-4-yl)carbothioyl]benzoic acid reveals the formation of dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups. nih.govresearchgate.net These dimers then pack into molecular sheets, with cohesion between the layers provided by C-H···S and C-H···O interactions. nih.govresearchgate.net Similarly, in the crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide, molecules are linked into chains via N-H···O hydrogen bonds. nih.gov These examples highlight the propensity of morpholine and thiocarbonyl-containing molecules to engage in directional intermolecular interactions, a prerequisite for the formation of ordered supramolecular architectures. The planarity of the thiophene ring can also contribute to π-π stacking interactions, further stabilizing such assemblies.

| Intermolecular Interaction | Potential Sites on Morpholin-4-yl(thiophen-2-yl)methanethione |

| Hydrogen Bonding | Morpholine (N, O), Thiocarbonyl (S) |

| C-H···S Interactions | Thiophene C-H, Morpholine C-H with Thiocarbonyl S |

| C-H···O Interactions | Thiophene C-H, Morpholine C-H with Morpholine O |

| π-π Stacking | Thiophene rings |

Utilization in Organic Electronics and Optoelectronic Devices

Thiophene-based organic compounds are cornerstones of organic electronics due to their excellent charge transport properties and environmental stability. The incorporation of a morpholine group and a thiocarbonyl unit into the thiophene framework in morpholin-4-yl(thiophen-2-yl)methanethione can modulate its electronic properties for potential applications in organic electronic devices.

Charge Transport Properties in Thin Films

The charge transport characteristics of organic materials are intrinsically linked to their molecular packing in the solid state. researchgate.net Efficient π-π stacking between the thiophene rings of adjacent molecules provides a pathway for charge hopping or delocalization, which is essential for high charge carrier mobility. beilstein-journals.org While the specific charge transport properties of morpholin-4-yl(thiophen-2-yl)methanethione have not been reported, the presence of the thiophene moiety suggests that it could exhibit semiconducting behavior.

The nature of the substituents on the thiophene ring can significantly influence the molecular packing and, consequently, the charge transport properties. researchgate.net The morpholine and methanethione (B1239212) groups in the target molecule will play a crucial role in dictating the intermolecular interactions and the resulting morphology of thin films. The formation of ordered domains through the supramolecular interactions discussed previously could enhance charge transport. beilstein-journals.org

Light-Emitting Diode (LED) or Organic Photovoltaic (OPV) Applications

The development of novel organic materials is crucial for advancing organic light-emitting diode (OLED) and organic photovoltaic (OPV) technologies. Thiophene-containing polymers and small molecules are widely used in these applications due to their tunable electronic and optical properties. The combination of the electron-rich thiophene and morpholine units with the electron-withdrawing tendency of the thiocarbonyl group can create a molecule with a significant dipole moment and potential for intramolecular charge transfer, which is a desirable characteristic for optoelectronic materials.

The photophysical properties of related 2-(thiophen-2-yl)-4-(morpholin-4-yl)quinazoline derivatives, which exhibit blue and green light emission, underscore the potential of this combination of functional groups in light-emitting applications. researchgate.net For OPV applications, the ability to form well-ordered thin films and absorb light in the visible spectrum is critical. Further investigation into the photophysical and electronic properties of morpholin-4-yl(thiophen-2-yl)methanethione is necessary to fully assess its potential in OLEDs and OPVs.

Development of Novel Reagents and Building Blocks for Fine Chemical Synthesis

Thiocarbonyl compounds, including those with structures similar to morpholin-4-yl(thiophen-2-yl)methanethione, are versatile reagents and building blocks in organic synthesis. The thiocarbonyl group can undergo a variety of chemical transformations, making it a valuable functional group for the synthesis of more complex molecules.

One of the primary methods for the synthesis of thiocarbonyl compounds is the thionation of their corresponding carbonyl analogues using reagents like Lawesson's reagent. nih.gov This process replaces a carbonyl oxygen with a sulfur atom. The resulting thiocarbonyl group can then participate in various reactions, including cycloadditions, reductions, and conversions to other functional groups. For instance, the synthesis of a series of morpholine derivatives has been reported starting from morpholine, which is then elaborated through various chemical transformations. researchgate.net Morpholin-4-yl(thiophen-2-yl)methanethione, with its reactive thiocarbonyl group and functionalizable thiophene and morpholine rings, could serve as a valuable intermediate in the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Derivatization, Functionalization, and Structural Modification of Morpholin 4 Yl Thiophen 2 Yl Methanethione

Selective Functionalization at the Thiophene (B33073) Moiety

The thiophene ring is a key component for structural diversification due to its susceptibility to various organic reactions. Its aromatic nature allows for modifications that can significantly alter the electronic and steric properties of the molecule.

The thiophene ring is generally more reactive towards electrophilic aromatic substitution (EAS) than benzene, a property attributed to the ability of the sulfur atom's lone pair to stabilize the intermediate cationic species (the sigma complex). nih.gov In Morpholin-4-yl(thiophen-2-yl)methanethione, the substituent is at the C2 position. The thiocarbonyl group, similar to a carbonyl group, is electron-withdrawing, which deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. nih.gov

Substitution on a 2-substituted thiophene ring typically occurs at the C5 position, as it is the most activated position for electrophilic attack. Common EAS reactions applicable to this scaffold include:

Halogenation: Bromination or chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions to introduce a halogen atom at the C5 position. rsc.org

Nitration: The introduction of a nitro group at the C5 position can be performed using nitrating agents, although conditions must be carefully controlled to avoid oxidation of the sulfur atom. rsc.org

Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl or alkyl groups onto the thiophene ring, typically at the C5 position, using a Lewis acid catalyst. However, the deactivating nature of the existing substituent may require harsher conditions. nih.gov

The reactivity of thiophene towards electrophiles is significantly higher than that of benzene, often allowing for reactions under milder conditions. pearson.com

A powerful strategy for functionalizing the thiophene ring involves initial metalation followed by cross-coupling reactions. This two-step process allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Metalation: The most acidic proton on the thiophene ring in this molecule is at the C5 position. Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can selectively deprotonate this position to form a lithiated thiophene intermediate. This organolithium species can then be quenched with various electrophiles or used in subsequent transmetalation steps.

Cross-Coupling Reactions: The metalated thiophene can be converted into organozinc, organoboron (via boronic esters), or organotin reagents. These intermediates are stable and can participate in a variety of palladium-catalyzed cross-coupling reactions to introduce diverse substituents. This streamlined one-pot procedure can involve directed ortho-lithiation, zincation, and a Negishi cross-coupling. researchgate.net

| Reaction Name | Coupling Partner | Catalyst/Ligand System (Typical) | Resulting Linkage |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Thiophene-Aryl/Vinyl |

| Stille Coupling | Aryl/Vinyl Stannane | Pd(PPh₃)₄ | Thiophene-Aryl/Vinyl |

| Negishi Coupling | Aryl/Vinyl Halide or Triflate | Pd(dba)₂ / SPhos | Thiophene-Aryl/Vinyl |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Thiophene-Alkyne |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃ / BINAP | Thiophene-Nitrogen |

Chemical Modifications of the Morpholine (B109124) Ring System

The morpholine ring provides another site for structural modification, primarily through reactions involving the nitrogen atom, but also through more complex ring transformations.

The secondary amine nitrogen in the morpholine ring is nucleophilic and readily undergoes alkylation and acylation reactions.

N-Alkylation: This is a common modification to introduce various alkyl or arylalkyl groups. The reaction is typically performed by treating the morpholine derivative with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Alternatively, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) provides another efficient route. N-alkylation can also be achieved using alcohols over a CuO–NiO/γ–Al2O3 catalyst system. researchgate.netresearchgate.net These modifications can improve the pharmacokinetic properties of drug candidates. sci-hub.se

N-Acylation: The introduction of an acyl group to the morpholine nitrogen forms a tertiary amide. This is typically achieved by reaction with an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. A method for preparing N-acetyl morpholine involves the reaction of morpholine with methyl acetate (B1210297) under pressure. google.com

More drastic modifications to the morpholine scaffold involve the cleavage or expansion of the heterocyclic ring, leading to significant structural changes and access to novel chemical space.

Ring-Opening: The morpholine ring, while generally stable, can be opened under specific conditions. For example, the von Braun reaction uses cyanogen (B1215507) bromide (CNBr) to cleave the C-N bond of cyclic amines. nih.gov More modern methods include visible-light-promoted oxidative cleavage of C(sp³)–C(sp³) bonds in morpholine derivatives, using O₂ as the final oxidant under mild conditions. google.com Another approach involves the reaction with difluorocarbene precursors, which leads to a ring-opening bromoformylation product. nih.gov Base-catalyzed ring opening of activated oxazetidines can also serve as a synthetic route to substituted morpholines, which proceeds through a ring-opened intermediate. nih.govacs.org

Ring-Expansion: While less common, strategies for ring expansion could potentially be applied. These methods often involve the formation of a bicyclic intermediate followed by selective bond cleavage to yield a larger ring system, such as a diazepane or oxazepane ring.

Diversification at the Thiocarbonyl Group

The thiocarbonyl group (C=S) is a versatile functional group with unique reactivity compared to its carbonyl (C=O) analogue. It serves as a key point for diversification. nih.gov

The thioamide functionality has distinct properties: the C=S bond is longer and weaker, and the sulfur atom is larger and more polarizable than oxygen. The thioamide N-H is more acidic, and a better hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor than the amide oxygen. nih.gov

Key transformations include:

Conversion to Amide: The thiocarbonyl can be converted to the corresponding carbonyl group (an amide) through various methods, including hydrolysis (acid or base-catalyzed) or oxidation with reagents like m-CPBA or Oxone®.

S-Alkylation: The sulfur atom is nucleophilic and can be alkylated with electrophiles like alkyl halides to form a thioimidate salt. These intermediates are highly reactive and can be used for further transformations.

Reaction with Nucleophiles: The electrophilic carbon of the thiocarbonyl group is susceptible to attack by nucleophiles. For instance, reaction with organometallic reagents can lead to the formation of tertiary amines after reduction.

Cyclization Reactions: The thioamide can act as a precursor in various cyclization reactions to form sulfur-containing heterocycles. For example, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings.

Conversion to Amidines: Reaction of the thioamide with amines or their equivalents can lead to the formation of amidines, a valuable functional group in medicinal chemistry. The synthesis of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide represents a related transformation where the C=S group is ultimately converted into a new C-N single bond. researchgate.net

Conversion to Other Heteroatomic Functional Groups

The thioamide functional group in morpholin-4-yl(thiophen-2-yl)methanethione is a key site for chemical manipulation, allowing for its conversion into a variety of other heteroatomic functional groups. These transformations can significantly alter the electronic and steric profile of the molecule, influencing its biological activity and pharmacokinetic properties.

One of the most common transformations of a thioamide is its conversion back to the corresponding amide. This can be achieved through various oxidative desulfurization methods. Reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or silver nitrate (B79036) can facilitate this conversion. The reaction proceeds through an initial oxidation of the sulfur atom, followed by nucleophilic attack of water and subsequent elimination of a sulfur species.